DNA Binding Mode Shift: In Silico Groove Binding vs. Intercalation for Mono-acetylated Quinalizarin Derivatives
In a comparative in silico study using DFT, molecular docking (1BNA, 1Z3F, 101D models), and molecular dynamics simulation, tetra-acetylated quinalizarin demonstrated a stronger DNA binding interaction than the mono-acetylated form, with the binding increase attributed to a groove-binding mechanism rather than intercalation [1]. While this study did not isolate 3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione specifically, it establishes a clear class-level differentiation: regioselective acetylation of the quinalizarin scaffold redirects the DNA binding mode from intercalation to groove binding, which is a critical determinant of downstream pharmacological activity and toxicity profiles [1].
| Evidence Dimension | DNA binding mode (groove vs. intercalation) |
|---|---|
| Target Compound Data | Predicted to favor groove binding based on mono-acetylation pattern (class inference) [1] |
| Comparator Or Baseline | Quinalizarin (non-acetylated): intercalation binding; Tetra-acetylated quinalizarin: groove binding (superior to mono-acetylated) [1] |
| Quantified Difference | Qualitative shift in binding mode; tetra-acetylated form superior to mono-acetylated (no quantitative free energy difference reported for 3-acetyl specifically) [1] |
| Conditions | In silico: Docking against 1BNA (general DNA), 1Z3F (intercalation-specific), 101D (groove-specific) PDB models; MD simulation 100 ns; DFT calculations [1] |
Why This Matters
A shift from intercalative to groove-binding DNA interaction can reduce genotoxic stress and alter the therapeutic window, making the 3-acetyl derivative a mechanistically distinct candidate for anticancer or antiviral applications where DNA targeting is required but intercalation-driven toxicity must be avoided.
- [1] Saha T, Chatterjee S, Das S. An in silico DNA binding investigation using DFT, molecular docking and molecular dynamics simulation on mono and tetra acetylated derivatives of quinalizarin to enable a comparison with experimental DNA binding data. Arch Biochem Biophys. 2025;776:110680. View Source
